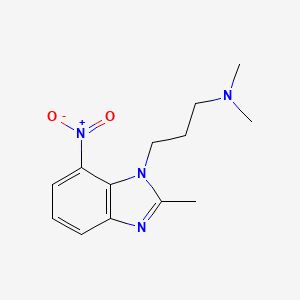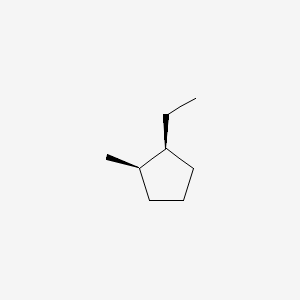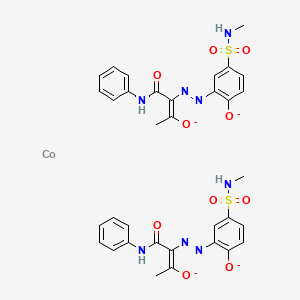
Stannane, (trichloroacetoxy)tripropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (trichloroacetoxy)tripropyl-, also known as trichloroacetic acid tripropylstannyl ester, is an organometallic compound with the molecular formula C11H21Cl3O2Sn and a molecular weight of 410.36 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to three propyl groups and one trichloroacetoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, (trichloroacetoxy)tripropyl- can be synthesized through the reaction of tripropyltin chloride with trichloroacetic acid. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C3H7)3SnCl+CCl3COOH→(C3H7)3SnOCOCCl3+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of stannane, (trichloroacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (trichloroacetoxy)tripropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Hydrostannylation: This compound can participate in hydrostannylation reactions, where it adds across double or triple bonds in the presence of a catalyst.
Common Reagents and Conditions
Catalysts: Palladium and platinum catalysts are commonly used in hydrostannylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrostannylation of alkynes with stannane, (trichloroacetoxy)tripropyl- can yield vinyl stannanes .
Aplicaciones Científicas De Investigación
Stannane, (trichloroacetoxy)tripropyl- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of stannane, (trichloroacetoxy)tripropyl- in chemical reactions involves the coordination of the tin atom with other reactants. The tin atom acts as a Lewis acid, facilitating the formation of new bonds. In hydrostannylation reactions, the tin atom coordinates with the alkyne, leading to the addition of the stannane across the triple bond .
Comparación Con Compuestos Similares
Similar Compounds
Tripropyltin chloride: Similar in structure but lacks the trichloroacetoxy group.
Tributyltin chloride: Contains butyl groups instead of propyl groups.
Tripropyltin hydroxide: Contains a hydroxyl group instead of the trichloroacetoxy group.
Uniqueness
Stannane, (trichloroacetoxy)tripropyl- is unique due to the presence of the trichloroacetoxy group, which imparts specific reactivity and properties to the compound. This makes it valuable in certain synthetic applications where other organotin compounds may not be suitable .
Propiedades
Número CAS |
73927-99-8 |
|---|---|
Fórmula molecular |
C11H21Cl3O2Sn |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
tripropylstannyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/3C3H7.C2HCl3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*1,3H2,2H3;(H,6,7);/q;;;;+1/p-1 |
Clave InChI |
AXPZZRSCOHUGTQ-UHFFFAOYSA-M |
SMILES canónico |
CCC[Sn](CCC)(CCC)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


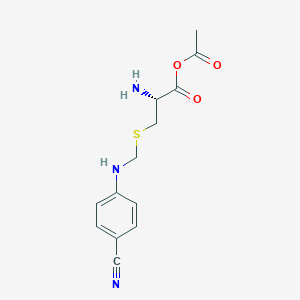
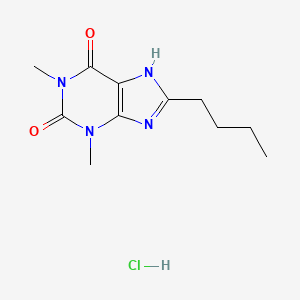
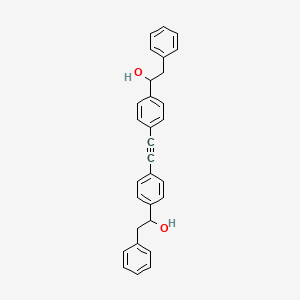
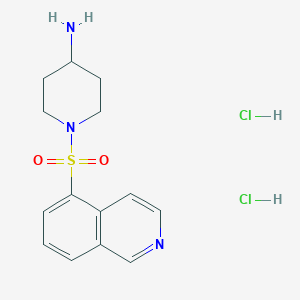

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

